[5-(Dimethylamino)pyridin-2-yl](pyridin-3-yl)methanone
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Overview
Description
5-(Dimethylamino)pyridin-2-ylmethanone: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings connected through a methanone group, with one of the pyridine rings substituted by a dimethylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pyridin-2-ylmethanone typically involves the reaction of 2-chloropyridine with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran. The resulting intermediate is then reacted with 3-pyridinecarboxaldehyde under similar conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Dimethylamino)pyridin-2-ylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
Chemistry: In chemistry, 5-(Dimethylamino)pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological studies, particularly in the investigation of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, 5-(Dimethylamino)pyridin-2-ylmethanone is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, resulting in desired therapeutic effects or biological responses.
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core but differ in their substituents and overall structure.
3-(Dimethylamino)pyridine: This compound has a similar dimethylamino group but differs in the position of the substituent on the pyridine ring.
Uniqueness: The uniqueness of 5-(Dimethylamino)pyridin-2-ylmethanone lies in its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
75545-65-2 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
[5-(dimethylamino)pyridin-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H13N3O/c1-16(2)11-5-6-12(15-9-11)13(17)10-4-3-7-14-8-10/h3-9H,1-2H3 |
InChI Key |
QMZQEUPRSZGUFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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